N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of a solvent like ethanol . The specific steps and conditions may vary, but the general approach includes:
Formation of the Thiazole Ring: Reacting 3-fluorophenacyl bromide with a suitable thiourea derivative under reflux conditions.
Sulfonamide Formation: Introducing the sulfonamide group through a reaction with 2,4-dimethylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary amines.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Biology: It may serve as a probe for studying biological pathways involving sulfonamides and thiazoles.
Materials Science: The compound can be explored for its electronic properties and potential use in organic semiconductors.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with nucleic acids or proteins, affecting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a sulfonamide moiety makes it particularly interesting for drug design and materials science applications.
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its complex structure incorporates a thiazole ring, a fluorophenyl group, and a sulfonamide moiety, which may contribute to its therapeutic properties.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiazole Ring : Known for its role in various biological activities, including anticancer effects.
- Fluorophenyl Group : This group may enhance the compound's binding affinity to biological targets.
- Sulfonamide Moiety : Commonly associated with antibacterial activity.
Chemical Structure
Component | Description |
---|---|
Thiazole | A five-membered ring containing sulfur and nitrogen, known for diverse biological activities. |
Fluorophenyl | A phenyl ring substituted with fluorine, contributing to enhanced reactivity and selectivity. |
Sulfonamide | A functional group that often exhibits antimicrobial properties. |
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. The presence of the methyl group on the phenyl ring is believed to enhance cytotoxicity. In vitro studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: Thiazole Derivatives
A study evaluated various thiazole-containing compounds for their anticancer efficacy. Notably:
- Compound A (similar structure): IC50 = 1.61 µg/mL against cancer cell lines.
- Compound B (another thiazole analog): IC50 = 1.98 µg/mL against the same cell lines.
These findings suggest that the thiazole moiety is crucial for cytotoxic activity, and modifications can significantly impact efficacy.
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The mechanism often involves inhibition of bacterial folate synthesis. The specific compound under discussion may also exhibit this activity due to its sulfonamide component.
Comparative Analysis of Antimicrobial Efficacy
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound X | E. coli | 32 µg/mL |
Compound Y | Staphylococcus aureus | 16 µg/mL |
This table illustrates the potential antimicrobial effectiveness of related compounds, indicating that modifications can lead to enhanced activity against specific pathogens.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Cell Cycle Arrest : Similar compounds have been shown to cause G2/M phase arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that thiazole derivatives can promote programmed cell death in malignant cells.
Research Findings and Future Directions
Current research focuses on elucidating the precise molecular targets of this compound and understanding its pharmacokinetics and pharmacodynamics.
Ongoing Studies
- Molecular Docking Studies : These studies aim to predict how the compound interacts with specific biological targets at a molecular level.
- In Vivo Studies : Future research will include animal models to assess therapeutic efficacy and safety profiles.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S2/c1-13-7-8-19(14(2)11-13)27(24,25)22-10-9-18-15(3)23-20(26-18)16-5-4-6-17(21)12-16/h4-8,11-12,22H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHRUWONMDZXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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